molecular formula C10H13ClF2N2O2S B1434072 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1585869-89-1

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B1434072
CAS No.: 1585869-89-1
M. Wt: 298.74 g/mol
InChI Key: BDFRLWPUILXIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13ClF2N2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride
  • 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride
  • 1-(3,4-Dimethoxybenzenesulfonyl)piperazine hydrochloride

Uniqueness

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is unique due to the presence of fluorine atoms in the benzene ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability. This makes the compound potentially more effective in certain applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFRLWPUILXIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585869-89-1
Record name 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 5
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.